
Acetohydroxamic acid, N-fluoren-1-YL-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetohydroxamic acid, N-fluoren-1-YL- is a chemical compound known for its unique structure and properties It is a derivative of acetohydroxamic acid, where the hydroxamic acid group is attached to a fluorenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetohydroxamic acid, N-fluoren-1-YL- typically involves the reaction of fluorenylamine with acetohydroxamic acid. The process can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Acetohydroxamic acid, N-fluoren-1-YL- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Acetohydroxamic acid, N-fluoren-1-YL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine or hydroxylamine.
Substitution: The fluorenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
科学的研究の応用
Acetohydroxamic acid, N-fluoren-1-YL- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of Acetohydroxamic acid, N-fluoren-1-YL- involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluorenyl group may also interact with cellular membranes or proteins, affecting their function.
類似化合物との比較
Similar Compounds
- N-fluoren-2-YL-acetohydroxamic acid
- N-fluoren-3-YL-acetohydroxamic acid
- N-fluoren-4-YL-acetohydroxamic acid
Uniqueness
Acetohydroxamic acid, N-fluoren-1-YL- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
22251-01-0 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC名 |
N-(9H-fluoren-1-yl)-N-hydroxyacetamide |
InChI |
InChI=1S/C15H13NO2/c1-10(17)16(18)15-8-4-7-13-12-6-3-2-5-11(12)9-14(13)15/h2-8,18H,9H2,1H3 |
InChIキー |
DBKZXQGMXSUXEF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C1=CC=CC2=C1CC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


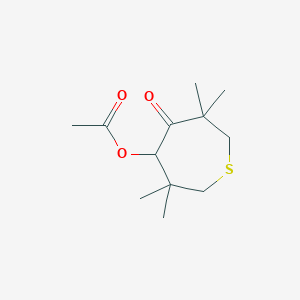

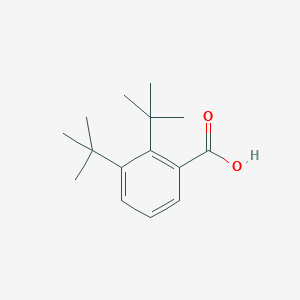
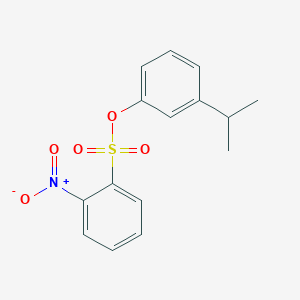
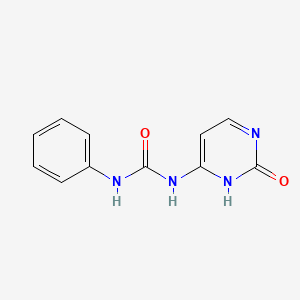
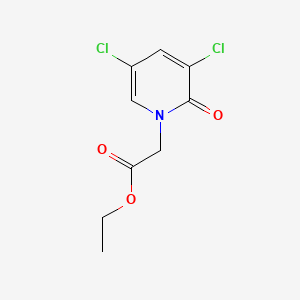


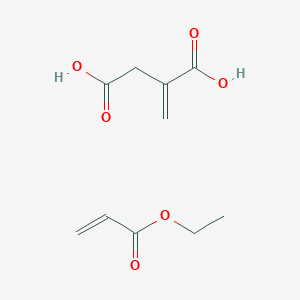

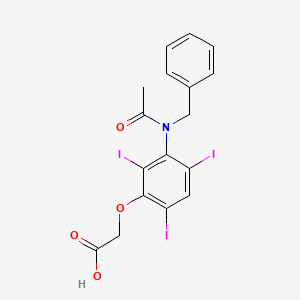
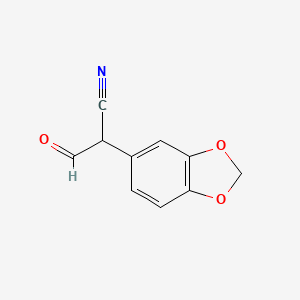
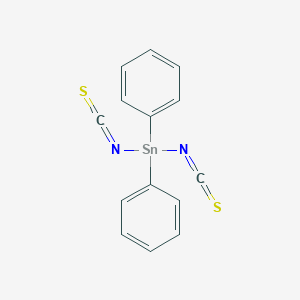
![6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14703861.png)
